molecular formula C15H13NaO6S B600696 R,S Equol 4'-Sulfate Sodium Salt CAS No. 1189685-28-6

R,S Equol 4'-Sulfate Sodium Salt

Cat. No.: B600696
CAS No.: 1189685-28-6
M. Wt: 344.32
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Description

(±)-Equol 4'-sulfate is a metabolite of the isoflavonoid phytoestrogen (±)-equol. It is produced from equol in the gut. (±)-Equol 4'-sulfate has been used as a standard for the quantification of unconjugated equol in rat plasma.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXWXGINCBVVDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675882
Record name Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189685-28-6
Record name Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Formation Pathways of Equol Sulfates

Microbial Biotransformation of Daidzein to Equol

The initial and crucial step in the formation of equol is the conversion of daidzein by specific bacteria residing in the gut. nih.gov This biotransformation is not universal among humans, leading to the classification of individuals as "equol producers" or "equol non-producers." mdpi.com The ability to produce equol is dependent on the presence of a specific consortium of gut bacteria. nih.gov

A variety of bacterial species have been identified as key players in the conversion of daidzein to equol. These microorganisms are typically anaerobic and belong to the Coriobacteriaceae family. jst.go.jp Research has pinpointed several strains capable of this transformation, either individually or in synergistic combinations.

Some bacteria can only perform the initial conversion of daidzein to an intermediate, dihydrodaidzein (B191008), while others are responsible for the subsequent steps to form equol. nih.gov For instance, some Lactobacillus species can produce dihydrodaidzein, which is then utilized by bacteria like Eggerthella species to produce equol. nih.gov

Table 1: Examples of Equol-Producing and Intermediate-Metabolizing Bacteria

Bacterial Species/StrainRole in Equol ProductionReference
Asaccharobacter celatus AHU1763Converts daidzein to equol via dihydrodaidzein. tandfonline.com
Eggerthella sp. YY7918Produces S-equol from daidzein. jst.go.jpnih.gov
Lactococcus garvieaeContains genes for the complete conversion of daidzein to equol. nih.govmdpi.com
Slackia isoflavoniconvertensPossesses the enzymatic machinery for daidzein to equol conversion. uta.edunih.gov
Lactobacillus sp. Niu-O16Converts daidzein to dihydrodaidzein. nih.govasm.org
Eggerthella sp. Julong 732Converts dihydrodaidzein to equol. nih.govasm.org
Mt1B8 (isolated from mouse intestine)Converts daidzein to equol and genistein (B1671435) to 5-hydroxy-equol. asm.org

The conversion of daidzein to equol is a reductive process involving a specific sequence of enzymatic reactions. nih.govmdpi.com This cascade is essential for the formation of the final equol molecule. The key enzymes involved in this pathway have been identified and characterized in several equol-producing bacteria. uta.edunih.gov

The established enzymatic pathway proceeds as follows:

Daidzein Reductase (DZNR) : This enzyme catalyzes the initial reduction of daidzein to dihydrodaidzein. nih.govuta.edunih.gov

Dihydrodaidzein Reductase (DHDR) : Dihydrodaidzein is then converted to tetrahydrodaidzein by this reductase. nih.govjst.go.jputa.edu

Tetrahydrodaidzein Reductase (THDR) : The final step in the formation of S-equol is catalyzed by tetrahydrodaidzein reductase. nih.govjst.go.jputa.edu

Dihydrodaidzein Racemase (DDRC) : This enzyme is crucial for the production of the S-enantiomer of equol, which is the form exclusively produced by gut bacteria. nih.gov

It is noteworthy that the genes encoding these enzymes are often found clustered together in an operon-like structure within the bacterial genome, suggesting a coordinated regulation of this metabolic pathway. nih.govmdpi.com

Mammalian Enzymatic Sulfation of Equol

Once formed in the gut, equol is absorbed into the bloodstream and undergoes further metabolism in various mammalian tissues, primarily the liver. mdpi.com A key metabolic pathway is sulfation, a phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. researchgate.net This process modifies the equol molecule by adding a sulfonate group, which generally increases its water solubility and facilitates its excretion. researchgate.net

Several SULT isoforms have been implicated in the sulfation of equol and other flavonoids. oup.comnih.gov These enzymes exhibit varying affinities and catalytic efficiencies for different substrates. The primary SULT isoforms involved in the sulfation of equol and other phenolic compounds include:

SULT1A1 : This is a major phenol (B47542) sulfotransferase that is known to sulfate (B86663) a wide range of substrates, including estrogens and flavonoids. oup.comnih.gov

SULT1A3 : Also known as monoamine sulfotransferase, this isoform is also capable of sulfating flavonoids, particularly at higher concentrations. oup.com

SULT1E1 : This isoform, also known as estrogen sulfotransferase, has a high affinity for estrogens and has been shown to be potently inhibited by equol, suggesting it is also a substrate. oup.comnih.govnih.gov

SULT2A1 : This isoform is primarily involved in the sulfation of steroids. frontiersin.org

The sulfation of equol can occur at two primary positions: the 4'-hydroxyl group and the 7-hydroxyl group. The specific SULT isoforms exhibit regioselectivity, meaning they preferentially add the sulfate group to one position over the other.

Research indicates that both the 4'- and 7-positions of equol can be sulfated. While detailed studies on the specific regioselectivity of each SULT isoform for equol are ongoing, the existence of equol-4'-sulfate and equol-7-sulfate as major metabolites in plasma confirms that both positions are targeted by mammalian sulfotransferases. nih.gov Studies on other flavonoids have shown that SULT1E1 and SULT1A1 are key enzymes in their sulfation. oup.com Genistein and equol have been shown to be potent inhibitors of hepatic estrogen sulfotransferase (SULT1E1), with Ki values of 500 nM and 400 nM, respectively, indicating they are likely substrates for this enzyme. oup.comnih.gov

The expression of SULT enzymes varies significantly across different tissues, which influences the site of equol sulfation in the body. The liver is a primary site for drug and xenobiotic metabolism and expresses high levels of several SULT isoforms. researchgate.net

SULT1A1 is expressed in the liver, large intestine, and lungs. researchgate.netnih.gov

SULT1E1 is found in the liver, as well as in hormone-responsive tissues like the breast and endometrium. nih.gov

SULT2A1 expression is highest in the liver. nih.gov

This tissue-specific distribution implies that the sulfation of equol can occur in multiple locations throughout the body, with the liver playing a central role.

Table 2: Tissue Distribution of Key Human Sulfotransferase Isoforms

SULT IsoformPrimary Tissue DistributionReference
SULT1A1Liver, Large Intestine, Lung researchgate.netnih.gov
SULT1A3Platelets, Lung oup.comresearchgate.net
SULT1E1Liver, Adipose Tissue, Hormone-Responsive Tissues nih.govresearchgate.net
SULT2A1Liver, Adrenal Gland nih.gov

In Vitro and Ex Vivo Models for Studying Equol Sulfation Pathways

The study of equol sulfation, a critical step in its metabolism, has been facilitated by various in vitro and ex vivo models. These models allow for the controlled investigation of the enzymatic processes and cellular environments involved in the conjugation of equol with sulfate groups.

In vitro models are essential for dissecting the specific metabolic pathways of equol. researchgate.net These models often utilize subcellular fractions, such as liver microsomes or cytosol, which contain the sulfotransferase (SULT) enzymes responsible for sulfation. Additionally, cultured cell lines, particularly those derived from the liver (hepatocytes) and intestine (e.g., Caco-2 cells), are instrumental in studying the absorption, metabolism, and transport of equol and its conjugates. acs.org For instance, studies with hepatocytes from different species have demonstrated that glucuronidation is a primary metabolic pathway for S-equol, and the metabolic routes observed in vitro are consistent with those seen in in vivo studies. acs.org

Static or batch colonic models are particularly useful for initial assessments of the metabolism of phenolic compounds like equol by the gut microbiota. researchgate.net These models can help in understanding the diversity of structural transformations that occur in the colon before absorption and subsequent sulfation. researchgate.net Furthermore, in vitro studies have been crucial in demonstrating the superior antioxidant activity of equol compared to other phytoestrogens. jst.go.jp

Ex vivo models, which involve the use of isolated tissues or organs, provide a bridge between in vitro and in vivo research. Perfusion of isolated rat livers, for example, allows for the study of first-pass metabolism of equol and the formation of its sulfated and glucuronidated conjugates in a more physiologically relevant context. Murine peritoneal macrophages stimulated with lipopolysaccharides (LPS) have been used as an ex vivo model to investigate the anti-inflammatory properties of equol, demonstrating its ability to modulate inflammatory pathways. mdpi.com

These models have been instrumental in identifying the primary sites of equol metabolism and the types of conjugates formed. While glucuronidation is often the predominant pathway, sulfation also plays a significant role in the biotransformation of equol. acs.org The choice of model system is often dictated by the specific research question, with each offering unique advantages in elucidating the complex pathways of equol sulfation. researchgate.net

Table 1: In Vitro and Ex Vivo Models for Equol Sulfation Studies

Model Type Specific Model Key Findings
In Vitro Hepatocytes (Rat, Monkey, Human) Glucuronidation is a primary metabolic pathway for S-equol. acs.org
Static/Batch Colonic Models Useful for assessing colonic metabolism of phenolic compounds. researchgate.net
Ex Vivo Murine Peritoneal Macrophages Equol modulates inflammatory pathways. mdpi.com

In Vivo Formation and Conjugation of R,S Equol 4'-Sulfate in Animal Models

Animal models have been indispensable for understanding the in vivo pharmacokinetics and metabolism of equol, including the formation of its sulfated conjugates. Rodent models, in particular, have been widely used to study the absorption, distribution, metabolism, and excretion of isoflavones and their metabolites. acs.org

Studies in ovariectomized female Sprague-Dawley rats, a model for postmenopausal conditions, have shown that when racemic equol is administered, it is rapidly absorbed and extensively metabolized. acs.orgsemanticscholar.org The majority of circulating equol is in a conjugated form, primarily as glucuronides, although low levels of equol monosulfate are also present. semanticscholar.org The plasma concentrations of equol metabolites peak around 2-3 hours after dietary administration of racemic equol. acs.orgsemanticscholar.org

Interestingly, the bioavailability and metabolic fate of equol can depend on its enantiomeric form (R-equol vs. S-equol). acs.orgsemanticscholar.org While human intestinal bacteria exclusively produce the S-equol enantiomer, studies often use a racemic mixture. mdpi.com Research in animal models has begun to explore the differential effects and metabolism of the individual enantiomers. nih.gov

Gnotobiotic mouse models, which are colonized with specific bacterial communities, have been developed to create divergent equol-producing phenotypes. mdpi.com These models are crucial for establishing a causal link between the microbial production of equol and its subsequent physiological effects. In these models, after colonization with equol-producing bacteria and administration of daidzein, equol is detected in the serum, confirming its in vivo formation. mdpi.com

Table 2: In Vivo Animal Studies on Equol Metabolism

Animal Model Key Findings Related to Sulfation
Ovariectomized Sprague-Dawley Rats Low levels of equol monosulfate detected in plasma after administration of racemic equol. semanticscholar.org
Gnotobiotic Mice Successful establishment of microbiomes with divergent equol-producing phenotypes for studying in vivo formation. mdpi.com
Rat Models Glucuronidation and sulfation are the predominant metabolic pathways for equol. acs.orgresearchgate.net

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental to the analysis of equol and its metabolites. These methods provide the necessary separation of complex mixtures found in biological samples, such as plasma, urine, and milk. nih.govnih.gov

The development of robust HPLC and UPLC methods is essential for the separation, identification, and quantification of isoflavones and their metabolites. mdpi.comjfda-online.com UPLC, with its use of smaller particle-size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. uliege.be

Method development often involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector settings. Reversed-phase columns, such as C18 and C16, are commonly employed for the separation of these compounds. jfda-online.comaacrjournals.org Mobile phases typically consist of a mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate (B1210297) or a modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.comjfda-online.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with varying polarities. mdpi.comaacrjournals.org

A study by Setchell et al. (2013) utilized a reversed-phase Hypersil Gold C18 LC column with an isocratic mobile phase for the quantification of [¹³C]equol enantiomers after derivatization. nih.gov For the analysis of equol and its metabolites in rat plasma, a highly sensitive electrospray ionization liquid chromatography–multiple reaction ion monitoring (MRM) mass spectrometry method was employed, demonstrating the power of coupling liquid chromatography with mass spectrometry. nih.gov In another example, a UPLC®-MS/MS method was validated for quantifying equol in cow's milk, which involved enzymatic hydrolysis followed by a double liquid-liquid extraction. uliege.be This method showed good linearity and precision, highlighting its suitability for complex matrices. uliege.be

TechniqueColumnMobile PhaseDetectionApplicationReference
HPLC-ESI-MS/MSReversed-phase Hypersil Gold C18Isocratic mobile phase of solvent A/solvent B (12/88, vol:vol)ESI-MS/MSQuantification of [¹³C]equol enantiomers in human plasma nih.gov
UPLC-MS/MSNot specifiedNot specifiedMS/MSQuantification of equol in cow's milk uliege.be
LC-MS/MSSupelco Discovery RPamide-C16Gradient of methanol with ammonium acetate and triethylamineNegative single-ion monitoring MSSeparation of isoflavones and metabolites in urine aacrjournals.org
HPLC/APCI/MSReversed-phase Luna C18Isocratic mobile phase of ammonium formate (B1220265) and acetonitrileAPCI/MSAnalysis of soy isoflavones and their metabolites in human urine jfda-online.com

Equol is a chiral molecule, existing as two enantiomers: S-(-)-equol and R-(+)-equol. wallonie.be The S-enantiomer is produced by intestinal bacteria from daidzein, while the R-enantiomer is not naturally produced in this way. wallonie.be As the two enantiomers may exhibit different biological activities, their separation and individual quantification are of significant interest. Chiral HPLC is the primary technique used to achieve this enantiomeric resolution. nih.govosu.edu

Chiral separation can be accomplished using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. csfarmacie.czwvu.edu For the separation of equol enantiomers, a Chiral-AGP LC analytic column has been successfully used. nih.gov Another approach involves derivatization of the racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. osu.edu

A study successfully separated S-(-)[2-¹³C]equol and R-(+)[2-¹³C]equol in human plasma using HPLC-ESI-MS/MS with a Chiral-AGP LC analytic column. nih.gov This analysis confirmed the lack of biotransformation between the individual enantiomers after oral administration. nih.gov Another method utilized a ß-cyclodextrin column to separate the R and S forms of equol, with confirmation by HPLC-MS and Circular Dichroism Spectra. osu.edu

Column TypeMethodologyApplicationReference
Chiral-AGP LC analytic columnHPLC-ESI-MS/MSSeparation and identification of S-(-)[2-¹³C]equol and R-(+)[2-¹³C]equol in human plasma nih.gov
Analytical ß-cyclodextrin columnHPLC-MS and Circular Dichroism SpectraSeparation of racemic equol standard into R and S forms osu.edu
Chiralcel OJ-3R columnLC-ESI-MS/MSSeparation of S-(-) and R-(+) equol after enzymatic hydrolysis of conjugates nih.gov

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of equol and its metabolites. medrxiv.orgresearchgate.net It offers high sensitivity and specificity, allowing for both the structural characterization and precise quantification of these compounds in complex biological samples. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the original molecule.

For sulfated metabolites like equol 4'-sulfate, a characteristic fragmentation is the loss of the sulfate group (SO₃), which corresponds to a neutral loss of 80 Da. uab.eduuab.edu The presence of a fragment ion at m/z 80 in the product ion spectrum is also indicative of a sulfate conjugate. uab.edu This distinct fragmentation pattern is crucial for identifying and confirming the presence of sulfated metabolites in a sample. uab.eduuab.edu A study on the pharmacokinetics of equol in rats identified equol monosulfate and disulfate by their precursor to product ion transitions of m/z 321/121 and m/z 401/321, respectively. nih.gov The identification was confirmed by comparing the MS/MS fragmentation pattern and retention time to that of reference standards. nih.gov Furthermore, the analysis of human plasma after kinako administration revealed the presence of (S)-equol-7-glucuronide-4'-sulfate, which was identified by comparing its LC-ESI-MS/MS data with that of a chemically synthesized standard. nih.govnih.gov

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted quantification modes in tandem mass spectrometry that offer high selectivity and sensitivity. nih.gov In an SRM/MRM experiment, the mass spectrometer is set to monitor specific precursor ion to product ion transitions for the analyte of interest. This high specificity minimizes interference from other components in the matrix, allowing for accurate quantification even at low concentrations. nih.gov

These assays are widely used for the quantification of equol and its metabolites in various biological fluids. medrxiv.orgresearchgate.netplos.org For instance, a UPLC-MS/MS method using MRM was developed for the rapid quantification of daidzein, genistein, and S-equol in urine. mdpi.com The negative ion mode was found to be the most sensitive, with specific transitions identified for each compound. mdpi.com For S-Equol, the precursor ion [M-H]⁻ at m/z 241.1 generated two main product ions at m/z 121.2 and m/z 119.2. mdpi.com Similarly, an LC-MS/MS method for quantifying equol in cow's milk used two MRM transitions for equol: 241>197 for quantification and 241>121 for confirmation. uliege.be

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeApplicationReference
S-Equol241.1121.2, 119.2Negative ESIQuantification in urine mdpi.com
Equol241197 (Quantification), 121 (Confirmation)Not specifiedQuantification in cow's milk uliege.be
Equol Monosulfate321121ESIQuantification in rat plasma nih.gov
Equol Disulfate401321ESIQuantification in rat plasma nih.gov
Equol Glucuronide417241ESIIdentification in rat plasma nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for confirming the identity of known compounds and for identifying unknown metabolites. Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry are used for this purpose.

In the characterization of components in biological samples, HRMS can help to differentiate between compounds with the same nominal mass but different elemental compositions. researchgate.net For example, a study utilized a high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) method for the characterization of isoflavone (B191592) metabolites based on their accurate molecular weights and fragmentation pathways. researchgate.net The accurate mass of (R,S)-Equol 4'-Sulfate Sodium Salt is 344.0331, which can be precisely measured by HRMS to confirm its elemental formula, C₁₅H₁₃O₆SNa. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of equol metabolites, including its sulfated forms. The primary challenge in analyzing equol metabolites is the presence of various regioisomers, where sulfate or glucuronide groups can be attached at different positions on the equol skeleton (e.g., position 7 or 4'). NMR provides detailed information about the molecular structure, allowing for precise determination of these conjugation sites.

The process typically involves comparing the NMR spectral data of metabolites isolated from biological samples with that of chemically synthesized authentic standards. nih.gov Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. acs.org

¹H NMR: Provides information on the chemical environment of protons. The chemical shifts and coupling constants of the aromatic and aliphatic protons of the equol structure change predictably upon sulfation. For instance, the downfield shift of a proton adjacent to a hydroxyl group upon its conversion to a sulfate ester is a key indicator of the sulfation site.

¹³C NMR: Offers insights into the carbon framework of the molecule. The carbon atom bearing the sulfate group experiences a significant shift in its resonance, confirming the position of conjugation. While ¹H NMR can be more sensitive, ¹³C NMR often has less signal overlap, aiding in clearer interpretation. researchgate.net

2D NMR (COSY, HSQC, HMBC): These techniques are vital for establishing connectivity within the molecule. HMBC, in particular, is powerful for identifying long-range correlations between protons and carbons, which can definitively link the sulfate group to a specific position on the equol ring system. acs.org

The structural identification of (S)-equol-7-glucuronide-4'-sulfate in human plasma was successfully achieved by comparing its LC-ESI-MS/MS and ¹H-NMR spectral data with the corresponding chemically synthesized compound. nih.gov Without these authentic standards for comparison, unequivocal structure elucidation can be challenging due to weak or ambiguous correlations in NMR spectra alone. acs.org

Table 1: Representative NMR Data for Structural Confirmation of Flavonoid Metabolites

Technique Information Provided Application in Equol Sulfate Analysis
¹H NMR Chemical shifts and coupling constants of protons. Identifies protons near the site of sulfation due to deshielding effects.
¹³C NMR Chemical shifts of carbon atoms. Confirms the carbon atom to which the sulfate group is attached.
COSY Shows proton-proton coupling correlations. Establishes the connectivity of protons within the spin systems of the rings.
HSQC Correlates directly bonded proton and carbon atoms. Assigns specific protons to their corresponding carbon atoms.
HMBC Shows long-range (2-3 bond) proton-carbon correlations. Crucial for identifying the exact location of the sulfate group by correlating it with specific protons on the aromatic rings.

Electrophoretic Methods for Separation of Conjugates

Electrophoretic methods are powerful separation techniques based on the differential migration of charged species in an electric field. These methods are particularly well-suited for separating conjugated metabolites like equol sulfates and glucuronides, which are negatively charged at neutral or basic pH.

Capillary electrophoresis (CE) is a high-resolution technique that offers advantages such as high efficiency, short analysis times, and minimal sample consumption. It has been successfully developed for the separation of other complex plant-derived compounds and their isomers, demonstrating its feasibility for equol conjugates. frontiersin.org In CE, a fused-silica capillary is filled with a background electrolyte (BGE). When a voltage is applied, analytes migrate according to their charge-to-size ratio and the electroosmotic flow (EOF).

For separating equol conjugates, the BGE composition is critical. It often includes buffers and may contain additives like cyclodextrins to enhance the separation of isomers. The negative charge of the sulfate and glucuronide moieties facilitates their migration towards the anode, allowing for their separation from the neutral aglycone (free equol) and from each other based on differences in their charge and hydrodynamic radius.

Another relevant technique is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which is commonly used for separating proteins but can be adapted for other charged molecules. frontiersin.orgjackwestin.com While less common for small molecules like equol metabolites, gel electrophoresis can be used to separate them based on charge and size, providing a visual representation of the different conjugated forms present in a sample. jackwestin.com

Sample Preparation Strategies from Biological Matrices

The accurate analysis of equol sulfates from biological matrices such as plasma, urine, or tissue is highly dependent on the sample preparation strategy. slideshare.net The primary goals are to isolate the analyte from interfering substances (e.g., proteins, lipids), reduce matrix effects, and concentrate the analyte for detection. biotage.com Common strategies include enzymatic hydrolysis, solid-phase extraction, and protein precipitation.

Enzymatic Hydrolysis: Equol and its metabolites are often present in biological fluids as glucuronide and sulfate conjugates. nih.govnih.gov To measure total equol, a deconjugation step is required. This is typically achieved by treating the sample with enzymes like β-glucuronidase (often from Helix pomatia, which also contains sulfatase activity) to cleave the glucuronide and sulfate groups, liberating the free equol aglycone. biotage.com The efficiency of this hydrolysis is dependent on factors like enzyme concentration, pH, temperature, and incubation time. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. slideshare.netbiotage.com It involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. For equol metabolites, reversed-phase sorbents (e.g., C18, C8) are commonly used, which retain the moderately non-polar equol and its conjugates from the aqueous biological matrix. biotage.com

Protein Precipitation (PPT): For plasma or serum samples, the high protein content can interfere with analysis. Protein precipitation is a straightforward method to remove the bulk of these proteins. It involves adding a water-miscible organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to the sample, which causes the proteins to denature and precipitate. slideshare.net The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further analysis.

Table 2: Comparison of Sample Preparation Techniques for Equol Metabolites

Technique Principle Advantages Disadvantages
Enzymatic Hydrolysis Cleavage of conjugate groups (sulfates, glucuronides) using enzymes. biotage.com Allows for measurement of "total" equol after deconjugation. Can be time-consuming; enzyme activity can vary; may not provide information on specific conjugates.
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid and liquid phase. biotage.com High recovery and concentration factor; excellent for removing interferences. biotage.com Method development can be complex; cost of cartridges.
Protein Precipitation (PPT) Removal of proteins by inducing denaturation and precipitation. slideshare.net Simple, fast, and inexpensive. May not remove all interferences; can lead to analyte loss through co-precipitation.

Development of Immunoassays (e.g., ELISA) for Research Purposes

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the high-throughput quantification of analytes in biological samples due to their high sensitivity and specificity. nih.gov The development of ELISAs for equol has been a key area of research, enabling large-scale epidemiological and clinical studies. scirp.org

The fundamental principle of an ELISA involves the use of antibodies that specifically bind to the target antigen (equol). In a competitive ELISA format, which is common for small molecules, a known amount of enzyme-labeled equol competes with the equol present in the sample for a limited number of binding sites on an antibody-coated plate. The amount of enzyme activity is inversely proportional to the concentration of equol in the sample.

Key challenges and developments in equol immunoassays include:

Stereospecificity: Equol exists as two stereoisomers, (S)-equol and (R)-equol, with (S)-equol being the exclusive product of bacterial metabolism in the human gut. scirp.org Early immunoassays often used polyclonal antibodies that could not distinguish between the two, leading to potential inaccuracies. More recent developments have focused on creating S-equol specific ELISAs by using S-equol as both the standard and the enzyme-labeled antigen, which significantly reduces cross-reactivity with R-equol. scirp.orggoogle.com

Conjugate Cross-Reactivity: Since equol circulates mainly as conjugates, antibodies must either recognize the conjugates directly or the sample must be hydrolyzed before analysis. scirp.org Some assays are designed to measure total equol after enzymatic deconjugation, which provides a robust measure of equol production status. scirp.org

Validation: A crucial step in assay development is to validate its performance against a gold-standard method like High-Performance Liquid Chromatography (HPLC) or LC-MS. Strong correlation coefficients (e.g., r > 0.98) between the ELISA and HPLC results indicate a reliable and accurate assay. scirp.org

The development of both simple ELISAs that can measure conjugated equol directly and highly specific assays for S-equol after deconjugation has provided researchers with versatile tools to study the role of this isoflavone metabolite. scirp.org

Table 3: Mentioned Compounds

Compound Name
R,S Equol 4'-Sulfate Sodium Salt
(S)-Equol
(R)-Equol
Equol
Equol 7-glucuronide
(S)-equol-7-glucuronide-4'-sulfate
Daidzein
Genistein
Acetonitrile
Methanol
Trichloroacetic acid

Synthetic Strategies and Chemical Derivatization of R,s Equol 4 Sulfate Sodium Salt

Total Chemical Synthesis Approaches for Equol (B1671563) and its Precursors

The journey to synthesizing R,S-Equol 4'-Sulfate Sodium Salt begins with the creation of its core structure, equol. Chemists have explored various pathways to produce both racemic (R,S) and enantiomerically pure equol.

A prevalent method for generating racemic equol involves the catalytic hydrogenation of daidzein (B1669772), a readily available isoflavone (B191592) from soy. mdpi.comnih.govnih.gov This process typically utilizes a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, effectively reducing the double bond and keto group of daidzein to yield (±)-equol. nih.gov Alternative reduction techniques, such as transfer hydrogenation using ammonium (B1175870) formate (B1220265), have also been employed. nih.gov

Total synthesis routes, which build the molecule from simpler, non-isoflavone precursors, offer greater flexibility. One such strategy employs resorcinol (B1680541) as a starting material, proceeding through a series of reactions including Wittig reactions and O-alkylation to construct the isoflavone intermediate, which is then reduced to equol. nih.gov Another approach starts with m-methoxyphenol and p-hydroxyphenylacetic acid, although this can lead to challenges in purification due to the formation of impurities. nih.gov More complex, multi-step syntheses have been developed to improve yields and stereocontrol. nih.govnih.gov For instance, a method starting from ethyl L-(-)-lactate has been reported to produce S-equol in a 31.6% yield over eleven steps. nih.gov

Table 1: Comparison of Selected Equol Synthesis Strategies

Starting Material(s) Key Reactions Product Reported Yield Reference
Daidzein Catalytic Hydrogenation (Pd/C, H₂) (±)-Equol ~61% nih.govnih.gov
Resorcinol Wittig Reaction, O-Alkylation (±)-Equol - nih.gov
Daidzein Iridium-Catalyzed Asymmetric Hydrogenation Equol 48.4% nih.gov

Yields can vary significantly based on specific reaction conditions and purification methods.

Regioselective Chemical Sulfation Methodologies for Equol Derivatives

Once equol is synthesized, the next critical step is the addition of a sulfate (B86663) group. The challenge lies in achieving regioselectivity, meaning the sulfate group is attached to a specific hydroxyl group on the equol molecule. Equol possesses two phenolic hydroxyl groups at the 4' and 7 positions, making selective sulfation a key synthetic hurdle.

Sulfation at the 4'-Position of Equol

The targeted synthesis of Equol 4'-Sulfate requires conditions that favor sulfation at the 4'-hydroxyl group over the 7-hydroxyl group. A key method for achieving this involves the use of a sulfur trioxide-pyridine complex (SO₃·pyridine) in an appropriate solvent. nih.govnih.govresearchgate.net The reaction of (±)-equol with this reagent allows for the introduction of the sulfate moiety. The relative reactivity of the two hydroxyl groups can be influenced by factors such as the solvent, temperature, and reaction time, but often a mixture of 4'- and 7-sulfate isomers is produced, necessitating subsequent purification. nih.gov

To achieve higher regioselectivity, chemists often employ protecting group strategies. researchgate.net This involves temporarily blocking the more reactive hydroxyl group (often the 7-OH group in flavonoids) with a chemical "protecting group," performing the sulfation at the desired 4'-position, and then removing the protecting group to yield the final product. While specific protecting group strategies for the direct 4'-sulfation of equol are not extensively detailed in readily available literature, general principles of flavonoid chemistry suggest that selective protection of the 7-OH group, for instance as a benzyl (B1604629) ether, could be a viable route before sulfation of the 4'-OH group. researchgate.net

A reported synthesis of equol-4'-sulfate (E-4'-S) and its isomer, equol-7-sulfate (E-7-S), confirms the feasibility of these chemical transformations. nih.gov The characterization of the synthesized E-4'-S using ¹H-NMR and ESI-MS provides the definitive structural proof. nih.gov

Table 2: Spectroscopic Data for Equol-4'-Sulfate

Analysis Method Key Data Points Reference
¹H-NMR (600 MHz, DMSO-d₆) δ: 7.22 (d, J = 8.4 Hz, H-2′, H-6′), 7.12 (d, J = 9.0 Hz, H-3′, H-5′), 6.87 (d, J = 8.4 Hz, H-5), 6.29 (dd, J = 2.4, 8.4 Hz, H-6), 6.19 (d, J = 2.4 Hz, H-8) nih.gov
ESI-MS m/z 321 [M-H]⁻, 241 [M-SO₃-H]⁻ nih.gov

Yield Optimization and Purity Considerations in Synthesis

In any chemical synthesis, maximizing the yield of the desired product while ensuring high purity is paramount. The synthesis of R,S-Equol 4'-Sulfate Sodium Salt is no exception. The production of a mixture of 4'- and 7-sulfate isomers during the sulfation step is a primary challenge affecting the final yield of the target compound. nih.gov

To optimize the yield, careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the sulfating agent is crucial. Following the reaction, the separation of the desired 4'-sulfate isomer from the 7-sulfate isomer and any unreacted equol is a critical purification step. This is typically achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). researchgate.netosu.edu The choice of the chromatographic system, including the stationary phase and mobile phase, is optimized to achieve baseline separation of the isomers. osu.edu

The final purity of the R,S-Equol 4'-Sulfate Sodium Salt is assessed using analytical techniques like HPLC to determine chemical purity and mass spectrometry and NMR spectroscopy to confirm the structure and identify any residual impurities. nih.gov The conversion to the sodium salt is typically the final step, often achieved by treating the purified sulfate with a sodium base, such as sodium 2-ethylhexanoate, followed by precipitation or crystallization. nih.gov

Enantioselective Synthesis of R-(+)-Equol 4'-Sulfate and S-(-)-Equol 4'-Sulfate

While the racemic form of Equol 4'-Sulfate is useful for many research purposes, the synthesis of the individual enantiomers, R-(+)-Equol 4'-Sulfate and S-(-)-Equol 4'-Sulfate, is essential for studying their distinct biological activities. The general strategy involves two main approaches:

Resolution of Racemic Equol Followed by Sulfation: In this method, racemic equol is first separated into its R-(+) and S-(-) enantiomers. This separation, known as chiral resolution, can be accomplished by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. google.com Another common method is chiral HPLC, which uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, allowing for their separation. osu.edu Once the pure enantiomers of equol are isolated, they can be subjected to the regioselective sulfation at the 4'-position as described in section 2.2.1.

Enantioselective Total Synthesis of Equol Followed by Sulfation: This more elegant approach involves synthesizing the desired R-(+) or S-(-) enantiomer of equol directly. As mentioned in section 2.1, methods for the enantioselective total synthesis of (S)-equol have been developed. nih.gov Similarly, synthetic routes to (R)-equol are also described. nih.gov These enantiomerically pure equol precursors can then be sulfated at the 4'-position to yield the corresponding enantiomerically pure Equol 4'-Sulfate.

Chemoenzymatic Synthesis Methods for Equol Sulfates

Chemoenzymatic synthesis offers a powerful and highly selective alternative to purely chemical methods. This approach utilizes enzymes to catalyze specific reactions, often with high regioselectivity and stereoselectivity under mild conditions.

For the synthesis of equol sulfates, sulfotransferases (SULTs) are the key enzymes. nih.govresearchgate.net These enzymes are responsible for sulfation in biological systems and can be harnessed for synthetic purposes. Recombinant human SULTs, expressed in host systems like E. coli, can be used as whole-cell biocatalysts or as purified enzymes to sulfate equol. nih.gov

Different SULT isoforms exhibit distinct regioselectivity. For instance, some SULTs may preferentially sulfate the 7-position, while others may favor the 4'-position of flavonoids and similar phenolic compounds. nih.gov By selecting the appropriate SULT isoform, it is possible to direct the sulfation to the desired 4'-position of equol with high precision, potentially avoiding the formation of isomeric byproducts and simplifying purification. researchgate.net

The enzymatic sulfation reaction typically uses a sulfate donor, such as p-nitrophenyl sulfate (p-NPS) for aryl sulfotransferases or the biologically relevant 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govresearchgate.net This enzymatic approach is particularly attractive for its environmental friendliness and high selectivity.

Significance of Phase Ii Metabolites, Including Sulfated Equol Conjugates

The biological activity of isoflavones has often been attributed to the free aglycone forms. However, given that these compounds circulate predominantly as conjugated metabolites, the potential biological roles of these conjugates are an area of active research. rsc.org Phase II metabolism, including sulfation, significantly alters the physicochemical properties of equol (B1671563), primarily increasing its water solubility for easier excretion. nih.gov

Studies have shown that after administration, equol is found in plasma and urine mainly as glucuronide and, to a lesser extent, sulfate (B86663) conjugates. nih.gov Specifically, research has identified (S)-equol-7-glucuronide-4'-sulfate as a major conjugated metabolite in human plasma, along with monoglucuronides and monosulfates at both the 7 and 4' positions. nih.gov The presence of these sulfated conjugates suggests they may have their own biological activities or serve as a circulating reservoir that can be deconjugated back to the active aglycone form in target tissues. nih.gov

Definitional and Structural Elucidation of R,s Equol 4 Sulfate Sodium Salt

R,S Equol (B1671563) 4'-Sulfate Sodium Salt is a synthetically derived sulfated conjugate of a racemic mixture of equol. biosynth.com This means it contains both the R-(+)- and S-(-)-enantiomers of equol, with a sulfate (B86663) group attached at the 4'-hydroxyl position and present as a sodium salt. biosynth.comscbt.com The sulfation at the 4'-position is a known metabolic pathway for isoflavones in humans. umich.edu The sodium salt form enhances its solubility in aqueous solutions, making it suitable for research applications. biosynth.com

Below is a data table summarizing the key chemical properties of R,S Equol 4'-Sulfate Sodium Salt:

PropertyValueSource
Chemical Name 3,4-Dihydro-3-[4-(sulfooxy)phenyl]-2H-1-benzopyran-7-ol sodium salt biosynth.comnih.gov
CAS Number 1189685-28-6 biosynth.comnih.gov
Molecular Formula C₁₅H₁₃NaO₆S biosynth.comnih.gov
Molecular Weight 344.32 g/mol biosynth.comnih.gov
Synonyms (±)-Equol 4'-sulfate (sodium salt), R,S-Equol 4'-Sulfate glpbio.comcaymanchem.com

Mechanistic Investigations of R,s Equol 4 Sulfate in Biological Systems

Molecular Interactions with Cellular Receptors and Signaling Pathways

Estrogen Receptor Subtype Interactions (ERα and ERβ) of Equol (B1671563) Sulfates

The transcriptional activity induced by the equol enantiomers is also dependent on the cellular context, specifically the dominance of different transactivation functions (AF-1 and AF-2) within the estrogen receptors in various cell lines. nih.govnih.gov Studies have shown that R-equol and S-equol can induce ER transactivation differently depending on the cell type. nih.govnih.gov For instance, S-equol is more potent at inducing ERα transactivation in cell lines where the AF-1 function is permissive, whereas R-equol is more effective in cells where the AF-2 function is permissive. nih.gov

CompoundBinding Affinity Ki (nM) for ERαBinding Affinity Ki (nM) for ERβReceptor Preference (β/α ratio)
S-Equol2081613
R-Equol501720.29
Genistein (B1671435)1076.716

This table summarizes the binding affinities of equol enantiomers and Genistein for estrogen receptor subtypes ERα and ERβ, based on in vitro binding assays. nih.gov A lower Ki value indicates a higher binding affinity.

Non-Genomic Estrogen Signaling Effects

In addition to the classical genomic pathways that involve the regulation of gene transcription in the nucleus, estrogens and estrogen-like compounds can elicit rapid, non-genomic effects. These actions are initiated at the cell membrane, often through membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptor (GPER), and involve the rapid activation of intracellular signaling cascades. frontiersin.org

Research indicates that phytoestrogens, including equol's precursor daidzein (B1669772), are potent inducers of this type of non-genomic signaling. researchgate.net Specifically, R-equol has been shown to modulate the non-genomic estrogenic effects of 17β-estradiol in pituitary tumor cells. researchgate.net These rapid signaling events can influence a variety of cellular functions, including the production of nitric oxide and the activation of kinase pathways, which can have immediate impacts on cell homeostasis and function. frontiersin.org The ability of equol and its metabolites to engage in non-genomic signaling adds another layer of complexity to their biological activities, allowing for rapid cellular responses that are independent of gene transcription.

Impact on Other Nuclear Receptors and Transcription Factors

While the majority of research on equol has focused on its interaction with estrogen and androgen signaling pathways, its effects are not limited to these systems. Equol and its precursor, daidzein, can influence other signaling pathways that are pivotal for cell survival and apoptosis. For example, studies have demonstrated that these compounds can modulate the phosphorylation status of key signaling proteins such as AKT (protein kinase B) and p38 mitogen-activated protein kinase (MAPK). researchgate.net The phosphorylation of these kinases is a critical step in many signaling cascades that control cell growth, proliferation, and death. By influencing these pathways, equol can impact cellular processes that are downstream of various receptor types, not just nuclear hormone receptors. The modulation of these transcription factors and signaling nodes indicates a broader impact on cellular regulation than just direct receptor binding.

Cellular Uptake and Transport Mechanisms

Following its formation by gut microbiota and absorption, equol undergoes extensive phase II metabolism, primarily in the intestine and liver. nih.gov This process involves conjugation to glucuronic acid and, to a lesser degree, sulfuric acid, resulting in the formation of metabolites like equol 4'-sulfate. nih.gov These conjugated forms are more water-soluble, facilitating their circulation in the bloodstream and subsequent excretion. nih.gov

Role of Membrane Transporters in Conjugate Uptake

As a hydrophilic divalent anion, sulfate (B86663) and sulfated compounds cannot passively diffuse across the lipid bilayer of cell membranes. researchgate.net Their movement into and out of cells is dependent on a dedicated class of membrane proteins known as sulfate transporters. researchgate.netnih.gov In mammals, the SLC26 gene family encodes several multifunctional anion exchangers that are responsible for transporting sulfate ions along with other anions like chloride and bicarbonate. researchgate.net

Therefore, the cellular uptake of R,S Equol 4'-Sulfate is presumed to be mediated by these specific membrane transporters. The expression and activity of these transporters vary among different tissues, which could be a determining factor in the tissue-specific accumulation and activity of sulfated equol metabolites. rug.nl Once inside the cell, the sulfate group can be cleaved by intracellular sulfatases, releasing the active, unconjugated equol to interact with its molecular targets, such as estrogen receptors or DHT. This transport-then-activation mechanism allows sulfated conjugates circulating in the plasma to serve as a transport form and reservoir for the delivery of active aglycone to specific target tissues.

Intracellular Deconjugation and Reconjugation Dynamics

Equol is extensively metabolized in the body, primarily into glucuronide and sulfate conjugates, with only about 1% circulating as the free form in human plasma. nih.gov The main conjugated metabolite identified in plasma is (S)‐equol‐7‐glucuronide‐4′‐sulfate, along with smaller quantities of 7- and 4′-monosulfates. nih.gov The biological activity of these conjugates is thought to depend on their deconjugation back to the free aglycone form.

Research using human Caco-2 cells to model the intestinal epithelium suggests that while equol is absorbed, much of it is converted intracellularly into glucuronidated and sulfated forms. nih.gov It is inferred that only the free, unconjugated state of equol can enter tissues to exert its biological effects. nih.gov This suggests that sulfated conjugates like Equol 4'-Sulfate may serve as a circulating reservoir, with target cells potentially possessing the enzymatic machinery (sulfatases) to hydrolyze the conjugate and release the active equol intracellularly. This deconjugation process is critical, as the biological activities detailed in subsequent sections are attributed to the free aglycone.

Enzymatic Modulation and Inhibition Studies by R,S Equol 4'-Sulfate

The deconjugated form, equol, has been shown to modulate the activity of several key enzymes and cellular receptors. This modulation is central to its proposed biological effects.

Aromatase: Phytoestrogens can lower estrogen levels by inhibiting aromatase, the enzyme that converts androgens to estrogens. nih.gov Equol has been identified as an inhibitor of aromatase activity, which may contribute to its effects in hormone-dependent conditions. nih.gov

MEK1 Kinase: In studies on neoplastic cell transformation, equol was found to directly inhibit the kinase activity of MEK1 (Mitogen-activated protein kinase kinase 1). nih.gov This inhibition occurred without competing with ATP and was shown to suppress the downstream MEK/ERK/p90RSK signaling pathway. nih.gov

5α-Reductase Pathway: Equol exhibits potent anti-androgenic activity not by directly inhibiting the 5α-reductase enzyme, but by specifically binding its product, 5α-dihydrotestosterone (DHT). nih.govresearchgate.net This binding sequesters DHT, preventing it from activating the androgen receptor and thereby blocking its potent androgenic effects. nih.gov

Matrix Metalloproteinase (MMP): Both R-equol and S-equol have been reported to inhibit the invasion of human breast cancer cells by downregulating the expression of matrix metalloproteinase-2 (MMP-2). nih.gov

Thromboxane (B8750289) A(2) Receptor: Equol acts as a competitive antagonist of the thromboxane A(2) (TxA(2)) receptor in human platelets. This action inhibits platelet activation and aggregation induced by TxA(2) analogs. researchgate.net

Investigation of Antioxidant and Radical Scavenging Mechanisms (In Vitro)

Equol is recognized as having the strongest antioxidant activity among the isoflavones and their metabolites. nih.govnih.gov In vitro studies have demonstrated that isoflavone (B191592) metabolites can possess higher antioxidant activity than their parent compounds. researchgate.netresearchgate.net

The antioxidant properties have been evaluated using several standard assays:

Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC): In these standard assays, isoflavone metabolites, including equol, demonstrated higher antioxidant activity compared to the parent compounds, daidzein and genistein. researchgate.netresearchgate.net

Radical Scavenging: Electron spin resonance spectroscopy has been used to assess the direct radical-scavenging properties of these compounds. While the metabolite 8-hydroxydaidzein was found to be the most potent scavenger of hydroxyl and superoxide (B77818) anion radicals, equol also demonstrated significant activity. researchgate.netresearchgate.net

The antioxidant effect of equol is considered a crucial component of its potential antitumor activities. nih.gov It can inhibit damage from oxidative stress, promote the expression of antioxidant genes, and enhance the activity of cellular antioxidant enzymes. nih.gov

Table 1: In Vitro Antioxidant and Radical Scavenging Activity of Equol
Assay TypeFindingReference Compound(s)Source
FRAP (Ferric Reducing Antioxidant Power)Equol exhibited higher antioxidant activity.Daidzein, Genistein researchgate.netresearchgate.net
TEAC (Trolox Equivalent Antioxidant Capacity)Equol exhibited higher antioxidant activity.Daidzein, Genistein researchgate.netresearchgate.net
ESR Spectroscopy (Hydroxyl Radical Scavenging)Equol demonstrated scavenging activity.8-hydroxydaidzein researchgate.netresearchgate.net
ESR Spectroscopy (Superoxide Anion Scavenging)Equol demonstrated scavenging activity.8-hydroxydaidzein researchgate.netresearchgate.net

Effects on Cell Proliferation, Differentiation, and Apoptosis in Cell Culture Models (e.g., Prostate Cancer Cell Lines)

The deconjugated form of the compound, equol, has been extensively studied for its effects on cancer cells, particularly in prostate cancer cell lines. Both S-equol and R-equol enantiomers have been shown to inhibit the growth of LNCaP, DU145, and PC3 human prostate cancer cells. The effects are multifaceted, involving cell cycle arrest and the induction of apoptosis.

Cell Proliferation and Cell Cycle Arrest: S-equol was found to cause cell cycle arrest in the G2/M phase in PC3 cells. This was associated with the downregulation of key cell cycle proteins Cyclin B1 and CDK1 and the upregulation of CDK inhibitors p21 and p27. researchgate.net

Apoptosis Induction: In PC3 cells, S-equol induces apoptosis by increasing the expression of the Fas ligand (FasL) and the pro-apoptotic protein Bim. researchgate.net In androgen-dependent LNCaP cells, equol treatment leads to an increase in the cleaved form of poly(ADP‐ribose) polymerase (PARP), a key indicator of apoptosis.

Differential Sensitivity: The inhibitory effects of equol on cell proliferation and its ability to induce apoptosis are more pronounced in androgen-dependent LNCaP cells compared to castration-resistant cell lines like CxR and 22Rv1. nih.gov

Table 2: Effects of Equol on Prostate Cancer Cell Lines
Cell LineEffectMechanismSource
PC3 (Androgen-independent)Inhibited growth, G2/M cell cycle arrest, induced apoptosisDownregulated Cyclin B1, CDK1; Upregulated p21, p27, FasL, Bim researchgate.net
DU145 (Androgen-independent)Inhibited growthNot specified researchgate.net
LNCaP (Androgen-dependent)Strongly suppressed proliferation, induced apoptosisIncreased cleaved PARP, suppressed Androgen Receptor nih.gov
CxR, 22Rv1 (Castration-resistant)Less prominent inhibition of proliferation and apoptosisLess effective at suppressing Androgen Receptor nih.gov

Gene Expression Modulation: Transcriptomic and Proteomic Analysis in Model Systems

Equol modulates the expression of a wide array of genes and proteins involved in cell cycle regulation, apoptosis, and hormone signaling. These changes underpin its observed effects on cell behavior. Transcriptomic and proteomic analyses in various model systems have identified key molecular targets.

In prostate cancer cells, S-equol treatment leads to significant changes in protein levels:

Downregulation: Proteins that promote cell cycle progression, such as Cyclin B1 and CDK1, are downregulated. researchgate.net Additionally, MDM2, a negative regulator of the p53 tumor suppressor, is also decreased. researchgate.net In androgen-sensitive cells, equol potently suppresses the expression of the Androgen Receptor (AR) and Prostate-Specific Antigen (PSA). nih.gov

Upregulation: Tumor suppressor proteins and apoptosis promoters are upregulated. This includes the CDK inhibitors p21 and p27, the death receptor ligand FasL, the pro-apoptotic protein Bim, and the transcription factor FOXO3a. researchgate.net

Furthermore, S-equol has been reported to cause a significant decrease in the methylation of promoters for the BRCA1 and BRCA2 genes in breast cancer cells, leading to an increase in the expression of these tumor suppressor proteins. mdpi.com

Table 3: Modulation of Gene and Protein Expression by Equol
Gene/ProteinModulationFunctionModel SystemSource
Cyclin B1, CDK1DownregulatedPromote G2/M phase of cell cyclePC3 Prostate Cancer Cells researchgate.net
p21, p27UpregulatedInhibit Cyclin-Dependent Kinases (CDKs), halt cell cyclePC3 Prostate Cancer Cells researchgate.net
Fas Ligand (FasL), BimUpregulatedInduce apoptosisPC3 Prostate Cancer Cells researchgate.net
Androgen Receptor (AR), PSADownregulatedMediate androgen signaling and prostate cell growthLNCaP Prostate Cancer Cells nih.gov
FOXO3aUpregulatedTumor suppressor transcription factorPC3 Prostate Cancer Cells researchgate.net
MDM2DownregulatedNegative regulator of p53 and p-FOXO3aPC3 Prostate Cancer Cells researchgate.net
BRCA1, BRCA2Upregulated (via demethylation)Tumor suppressors involved in DNA repairMDA-MB-231 Breast Cancer Cells mdpi.com

Investigation of Molecular Mechanisms in Animal Models (excluding human clinical outcomes)

The in vitro effects of equol have been corroborated in animal models, providing further insight into its molecular mechanisms in a physiological context. These studies have utilized mouse xenograft models to investigate anticancer effects.

In one key study, treatment with S-equol was shown to significantly inhibit the growth of PC3 prostate cancer xenograft tumors in BALB/c nude mice. researchgate.net This in vivo result provides strong evidence that the mechanisms observed in cell culture—such as cell cycle arrest and apoptosis induction—translate to the suppression of tumor growth in a living organism. These findings demonstrate that S-equol possesses significant anti-prostate cancer activities both in vitro and in vivo. researchgate.net

Mechanistic studies have identified specific signaling pathways that are targeted by equol to exert its anticancer effects. Two prominent pathways are the Akt/FOXO3a pathway and the androgen receptor signaling pathway.

Akt/FOXO3a Pathway: The anti-prostate cancer activity of S-equol is strongly associated with its modulation of the Akt/FOXO3a pathway. researchgate.net The transcription factor FOXO3a acts as a tumor suppressor, and its activity is often inhibited in cancer cells by the Akt kinase, which phosphorylates FOXO3a and targets it for degradation. S-equol treatment increases the total expression of FOXO3a while decreasing the level of phosphorylated FOXO3a. researchgate.net It also enhances the nuclear stability of FOXO3a, allowing it to regulate genes involved in cell cycle arrest and apoptosis. This is achieved in part by decreasing the expression of MDM2, an E3 ubiquitin ligase that promotes the degradation of phosphorylated FOXO3a. researchgate.net

Androgen Receptor (AR) Signaling: In androgen-dependent prostate cancer, equol's primary mechanism is the suppression of the androgen receptor. Equol was found to augment the degradation of the AR protein through the proteasome pathway. nih.gov This action is mediated by the S-phase kinase‐associated protein 2 (Skp2), an E3 ubiquitin ligase that targets the AR for destruction. By enhancing Skp2-mediated AR degradation, equol effectively shuts down androgen signaling, leading to suppressed proliferation and induced apoptosis in cells like LNCaP. nih.gov

Effects on Organ-Specific Biological Processes (e.g., prostate gland in rodent models)

Research in rodent models has extensively investigated the effects of equol on the prostate gland, revealing significant anti-androgenic properties and inhibitory effects on prostate growth and carcinogenesis. These studies provide crucial insights into the organ-specific biological processes modulated by this daidzein metabolite.

One of the primary mechanisms of equol's action in the prostate is its ability to act as a potent anti-androgen. nih.govcabidigitallibrary.org Studies in male rats have demonstrated that equol can reduce the weight of the ventral prostate and epididymis. nih.gov This effect is not due to an inhibition of the 5α-reductase enzymes, which convert testosterone (B1683101) to the more potent 5α-dihydrotestosterone (DHT). scirp.org Instead, equol exhibits a unique mechanism by directly binding to DHT with high affinity, thereby sequestering it and preventing it from binding to the androgen receptor (AR). nih.govmdpi.comnih.gov This action effectively blocks the trophic effects of DHT on the prostate gland. nih.govcabidigitallibrary.org

In castrated male rats treated with DHT to stimulate prostate growth, the simultaneous administration of equol was shown to completely block DHT's stimulatory effect. nih.govcabidigitallibrary.org This demonstrates equol's capacity to interfere with androgen-mediated physiological responses in the prostate. nih.gov Furthermore, in vivo studies in Long-Evans rats showed that treatment with equol significantly decreased prostate weight and serum DHT levels without altering levels of testosterone, 17β-estradiol, or luteinizing hormone (LH). nih.gov However, another study in intact male rats found that equol administration did lead to an increase in circulating LH levels alongside the reduction in prostate weight. nih.gov

Histological examinations of the ventral prostate gland in gonadectomized rats have provided visual evidence of these effects. While DHT treatment caused proliferation of the prostate glands, the co-administration of equol with DHT resulted in glands that showed significantly less proliferation, appearing more similar to the atrophic glands of control animals. scirp.org

Beyond its anti-androgenic effects, equol has been shown to influence pathways related to cancer cell growth and survival. In a transgenic adenocarcinoma of the mouse prostate (TRAMP) model, S-equol was found to inhibit the growth of prostate cancer xenograft tumors. nih.gov The proposed mechanism involves the activation of the Akt/FOXO3a pathway, which is crucial for prostate cancer cell survival and apoptosis. nih.gov S-equol treatment in BALB/c nude mice with PC3 xenograft tumors resulted in the inhibition of tumor growth. nih.gov

The following tables summarize key findings from rodent studies on the effects of equol on the prostate gland.

Effects of Equol on Prostate Weight and Hormone Levels in Rodent Models

Rodent ModelKey FindingsReference
Intact Male RatsReduced ventral prostate and epididymal weight; Increased circulating LH levels. nih.gov
Castrated Male Rats (DHT-treated)Blocked DHT's trophic effects on ventral prostate gland growth. nih.gov
Male Long-Evans RatsSignificantly decreased prostate weight and serum 5α-DHT levels; No significant change in testosterone, 17β-estradiol, or LH levels. nih.gov

Mechanistic Actions of Equol in the Prostate of Rodent Models

MechanismObserved EffectRodent Model/Study TypeReference
Anti-androgenic ActionSpecifically binds to 5α-DHT, sequestering it from the androgen receptor. Does not bind the androgen receptor itself.Binding Assays; Rat Models nih.govmdpi.comnih.gov
Histological ImpactInhibited DHT-induced proliferation in the ventral prostate gland.Gonadectomized Male Sprague-Dawley Rats scirp.org
Anticancer ActivityInhibited the growth of PC3 xenograft tumors.BALB/c Nude Mice nih.govnih.gov
Cellular Pathway ModulationActivates the Akt/FOXO3a pathway, important for cell survival and apoptosis.In Vivo Mouse Models nih.gov

Comparative and Interconversion Studies of Equol Metabolites

Comparative Biological Activities of R,S Equol (B1671563) 4'-Sulfate versus Unconjugated Equol and Other Equol Conjugates (e.g., Glucuronides)

The biological activities of R,S Equol 4'-Sulfate and other equol conjugates, such as glucuronides, are generally considered to be lower than that of unconjugated equol. This is primarily because conjugation masks the hydroxyl groups on the equol molecule, which are crucial for binding to estrogen receptors and for exerting antioxidant effects. The prevailing scientific view is that for conjugated forms to become biologically active, they must first be deconjugated back to the free (aglycone) form.

Unconjugated equol is recognized for its estrogenic and antioxidant properties. It can bind to estrogen receptors (ERs), with a notable preference for ERβ. This interaction is believed to be responsible for many of the potential health benefits associated with soy consumption in individuals who can produce equol. In contrast, equol sulfates and glucuronides are the primary forms found circulating in the plasma after equol absorption and metabolism. These conjugated forms are essentially inactivated and water-soluble, facilitating their excretion.

While direct comparative studies focusing specifically on the biological activity of R,S Equol 4'-Sulfate are limited, the general understanding of isoflavone (B191592) metabolism suggests that sulfation significantly diminishes biological function. The process of deconjugation, potentially by sulfatases present in various tissues, would be a prerequisite for R,S Equol 4'-Sulfate to exert any significant biological effects at a local level.

Table 1: Comparative Biological Activities of Equol and its Conjugates

Compound Estrogenic Activity Antioxidant Activity Primary Circulating Form
Unconjugated EquolHighHighLow
Equol GlucuronidesLow to negligibleLow to negligibleHigh
R,S Equol 4'-SulfatePresumed low to negligiblePresumed low to negligibleModerate

Enantiomer-Specific Differences in Biological Activity (R-Equol 4'-Sulfate vs. S-Equol 4'-Sulfate)

The biological activities of the enantiomers of equol, R-equol and S-equol, have been shown to differ significantly, and it is presumed that their sulfated conjugates would reflect these differences. S-equol is the enantiomer exclusively produced by human intestinal bacteria from daidzein (B1669772), a soy isoflavone.

S-equol exhibits a higher binding affinity for estrogen receptor-β (ERβ) compared to R-equol. Conversely, R-equol has been reported to show a preference for estrogen receptor-α (ERα). These differential binding affinities translate into distinct biological effects. For instance, S-equol has been found to be more potent in inhibiting osteoclast formation and enhancing osteoclast apoptosis in vitro, suggesting a more significant role in bone metabolism.

Given that sulfation is a key metabolic pathway for both enantiomers, the biological activity of R-Equol 4'-Sulfate and S-Equol 4'-Sulfate would likely be minimal until deconjugation occurs. However, the potential for enantiomer-specific effects remains once the sulfate (B86663) group is cleaved. For example, the higher affinity of S-equol for ERβ suggests that S-Equol 4'-Sulfate, upon deconjugation, could have more pronounced effects in tissues rich in ERβ.

Table 2: Enantiomer-Specific Properties of Equol

Property R-Equol S-Equol
Source Not naturally produced by human gut bacteriaProduced by human gut bacteria from daidzein
Estrogen Receptor Preference ERαERβ
Biological Activity (Examples) Potentially chemopreventive in some modelsMore effective in reducing bone loss in mice

Metabolomic Profiling of Isoflavone Pathways Involving R,S Equol 4'-Sulfate

Metabolomic studies have been instrumental in elucidating the complex pathways of isoflavone metabolism, including the formation and circulation of R,S Equol 4'-Sulfate. Following the ingestion of soy isoflavones like daidzein, a series of metabolic transformations occur, primarily mediated by gut microbiota and host enzymes.

Daidzein is first converted to dihydrodaidzein (B191008) and then to equol by specific intestinal bacteria. Only about 30-50% of the human population possesses the necessary gut microflora to efficiently produce equol. Once produced, equol is absorbed and undergoes phase II metabolism, mainly in the liver and intestinal wall. This involves conjugation with glucuronic acid and sulfuric acid to form glucuronides and sulfates, respectively.

Dynamics of Conjugate Interconversion and Deconjugation in Model Systems

The interconversion and deconjugation of equol sulfates are critical processes that determine the bioavailability and biological activity of equol at the tissue level. While equol circulates predominantly in its conjugated forms, it is the unconjugated (free) equol that is biologically active.

In vivo studies in rats have shown that after oral administration of racemic equol, there are significant levels of circulating equol metabolites, primarily glucuronides and to a lesser extent, sulfates. The plasma concentration of these metabolites peaks at different times, suggesting complex absorption and enterohepatic recirculation dynamics.

Deconjugation, the process of removing the sulfate or glucuronide group, can be mediated by enzymes such as sulfatases and β-glucuronidases, which are present in various tissues. This enzymatic activity can release free equol at specific sites, allowing it to exert its biological effects locally. The dynamics of this deconjugation process are not fully understood and are an active area of research. It is hypothesized that the tissue-specific expression of these enzymes could play a crucial role in modulating the local activity of equol.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for R,S Equol (B1671563) 4'-Sulfate and Its Enantiomers

The availability of pure R,S Equol 4'-Sulfate and its individual enantiomers is crucial for detailed biological and pharmacological investigations. Current methodologies for obtaining equol primarily rely on the chemical hydrogenation of daidzein (B1669772), which yields a racemic mixture of (±)-equol nih.gov. The separation of these enantiomers can be achieved through techniques like chiral high-performance liquid chromatography (HPLC) nih.gov.

The synthesis of S-(-)equol, the naturally produced enantiomer, has been a significant focus, with both chemical and biological routes being explored. Chemical synthesis of S-(-)equol has been achieved through chiral chemistry, allowing for larger-scale production nih.gov. Additionally, biological synthesis using specific equol-producing bacteria, such as Lactococcus garvieae, offers a method to produce S-(-)equol directly from daidzein-rich sources nih.gov.

However, the regioselective sulfation of equol at the 4'-position to produce R,S Equol 4'-Sulfate presents a synthetic challenge. While methods for synthesizing various equol conjugates have been developed, including (S)-equol-7-glucuronide-4'-sulfate, specific and efficient routes for the 4'-monosulfate of the racemic mixture and its individual enantiomers are still an area for development nih.gov. Future research will likely focus on:

Enzymatic Synthesis: Utilizing sulfotransferases with high regioselectivity for the 4'-hydroxyl group of equol could provide a green and efficient method for producing the desired sulfate (B86663) conjugate.

Chemo-enzymatic Strategies: Combining chemical synthesis of the equol backbone with enzymatic sulfation could offer a streamlined approach.

The successful development of these synthetic routes will be instrumental in providing the necessary quantities of R,S Equol 4'-Sulfate and its enantiomers for in-depth biological studies.

Advancements in Analytical Technologies for Trace-Level Quantification and Metabolite Profiling

Understanding the pharmacokinetics and metabolic fate of R,S Equol 4'-Sulfate requires highly sensitive and specific analytical methods. In human plasma, equol exists predominantly as conjugated metabolites, with only about 1% as the free form nih.gov. This necessitates analytical techniques capable of detecting and quantifying these conjugates at trace levels.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of equol and its metabolites in biological matrices nih.govacs.org. These methods allow for the separation and sensitive detection of various conjugated forms, including glucuronides and sulfates nih.govacs.org.

Future advancements in this area are expected to focus on:

Higher Sensitivity and Throughput: The development of more sensitive mass spectrometers and ultra-high-performance liquid chromatography (UHPLC) systems will enable the detection of even lower concentrations of metabolites and allow for the analysis of larger sample cohorts.

Metabolite Profiling: Untargeted and targeted metabolomics approaches will be crucial for comprehensively profiling the full spectrum of equol metabolites in different biological systems. This will help in identifying novel metabolites and understanding the complete metabolic pathway.

Direct Measurement of Conjugates: Improving methods for the direct quantification of intact sulfate and glucuronide conjugates, without the need for enzymatic hydrolysis, will provide a more accurate picture of the circulating forms of equol nih.gov.

These analytical advancements will be critical for accurately assessing exposure to R,S Equol 4'-Sulfate and for correlating its levels with biological outcomes in both preclinical and clinical studies.

Deeper Elucidation of Molecular Mechanisms in Complex In Vitro and In Vivo Models

While the biological activities of the aglycone form of equol have been extensively studied, the specific molecular mechanisms of R,S Equol 4'-Sulfate are less understood. It is known that equol acts as a selective estrogen receptor modulator (SERM), with a higher affinity for estrogen receptor β (ERβ) biosynth.comnih.gov. This interaction is believed to mediate many of its biological effects nih.gov.

A study investigating the effects of daidzein and its metabolites in MCF-7 breast cancer cells provided some insights into the potential mechanisms of sulfated forms. The study examined the phosphorylation of AKT and p38 mitogen-activated protein kinase (MAPK), key signaling proteins involved in cell survival and stress responses researchgate.netresearchgate.net.

To gain a deeper understanding of the molecular mechanisms of R,S Equol 4'-Sulfate, future research should utilize a range of complex in vitro and in vivo models:

Cell-Based Assays: Utilizing a variety of cell lines, including those relevant to hormone-dependent cancers and other target tissues, to investigate the effects of R,S Equol 4'-Sulfate on gene expression, protein activation, and cellular signaling pathways.

Organoid and 3D Culture Systems: These models more closely mimic the in vivo environment and can provide more physiologically relevant data on the effects of the compound on tissue architecture and function.

Animal Models: In vivo studies in appropriate animal models are essential to understand the pharmacokinetics, tissue distribution, and systemic effects of R,S Equol 4'-Sulfate. These studies can also help to elucidate its role in various physiological and pathological processes acs.orgresearchgate.net.

A key focus of this research will be to determine whether R,S Equol 4'-Sulfate acts directly on cellular targets or if it serves as a circulating reservoir that is deconjugated to the active aglycone form in specific tissues.

Investigation of Inter-species Differences in Equol Sulfation and its Implications for Comparative Biology

The production of equol from daidzein is dependent on the presence of specific intestinal bacteria, and the ability to produce equol varies significantly among human populations nih.gov. Interestingly, most animal species tested have been shown to produce equol, although the efficiency of this conversion can differ nih.govmdpi.com.

The metabolism of isoflavones, including sulfation, also exhibits inter-species differences. For example, studies in rats have shown that equol is rapidly absorbed and metabolized, with the majority circulating as glucuronide conjugates acs.org. While some equol monosulfate is present, it is a minor metabolite in this species acs.org.

Understanding the inter-species differences in equol sulfation has important implications for comparative biology and for the extrapolation of findings from animal studies to humans. Future research in this area should aim to:

Characterize Equol Sulfation in Diverse Species: Conduct comprehensive metabolic studies in a wider range of animal species to characterize the patterns of equol sulfation and identify the specific sulfotransferase enzymes involved.

Compare Metabolic Profiles: Directly compare the plasma and tissue profiles of equol and its sulfated metabolites in different species, including humans, to identify similarities and differences.

Investigate the Biological Consequences of Metabolic Variation: Explore how inter-species differences in equol sulfation may influence the biological activities and health effects of soy isoflavones.

This comparative approach will not only enhance our fundamental understanding of isoflavone (B191592) metabolism but also provide a more rational basis for selecting appropriate animal models for studying the health effects of equol and its metabolites.

Data Tables

Table 1: Research Focus for Future Directions

SectionKey Research AreaRationale
7.1 Development of regioselective synthetic routesTo provide pure R,S Equol 4'-Sulfate and its enantiomers for biological studies.
7.2 Advanced analytical techniques for trace-level quantificationTo accurately measure the low concentrations of conjugated equol metabolites in biological samples.
7.3 Elucidation of molecular mechanisms in complex biological modelsTo understand the specific biological actions of the sulfated form of equol.
7.4 Investigation of inter-species differences in metabolismTo improve the translation of findings from animal studies to human health.

Table 2: Common Analytical Techniques for Equol Metabolite Analysis

Analytical TechniqueAbbreviationApplication
High-Performance Liquid ChromatographyHPLCSeparation of equol and its metabolites.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSSensitive and specific quantification of equol and its conjugates.
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of derivatized equol and its metabolites.

Q & A

Basic Research Questions

Q. How is R,S Equol 4'-Sulfate Sodium Salt identified and quantified in biological samples, and what methodological improvements address cross-reactivity challenges?

  • Methodological Answer : Immunoassays like ELISA are optimized by using stereospecific standards (e.g., S-equol) to reduce cross-reactivity with R-equol (from 65% to 13%) and daidzein (from 0.31% to 0.08%). This involves homogeneous combinations of S-equol for both standards and enzyme-labeled antigens, achieving a high correlation with HPLC (r = 0.986) . Deconjugation steps (e.g., enzymatic hydrolysis with β-glucuronidase) are critical for detecting conjugated metabolites in urine or serum .

Q. What is the role of R,S Equol 4'-Sulfate as a phase II metabolite in equol bioavailability studies?

  • Methodological Answer : As a sulfate conjugate, R,S Equol 4'-Sulfate is a gut-mediated metabolite formed via sulfotransferase activity. It serves as a biomarker for equol metabolism in non-producers and is analyzed using LC/MS/MS or deconjugation-dependent ELISA to assess interindividual variability in equol-producing bacterial activity . Its stability in biological matrices requires pH-controlled storage (e.g., -80°C in DMSO) to prevent degradation .

Q. What are the primary challenges in synthesizing enantiomerically pure this compound?

  • Methodological Answer : Chiral separation remains a bottleneck due to the racemic nature of synthetic equol. Chemical synthesis often yields (±)-equol, requiring chromatographic resolution (e.g., chiral HPLC) to isolate S-equol, which has higher estrogenic activity. Microbial biosynthesis using engineered E. coli expressing daidzein reductase (e.g., Clostridium C1-derived C1-07020) improves stereospecificity, achieving higher (S)-equol yields .

Advanced Research Questions

Q. How can enzymatic strategies enhance regioselective modifications of equol derivatives for pharmacological applications?

  • Methodological Answer : Monooxygenases like HpaBro-3 catalyze regioselective hydroxylation of both (R)- and (S)-equol at the C-30 position, producing hydroxyequols without by-products. This is achieved via whole-cell biocatalysis with E. coli expressing HpaBC family enzymes, yielding up to 4.1 mM (S)-30-hydroxyequol from 10 mM substrate in 24 hours . Structural analysis (e.g., NMR, molecular docking) identifies active sites (e.g., Arg 75 in C1-07020) for rational enzyme engineering .

Q. What microbial pathways and genetic engineering approaches improve the yield of equol metabolites in vitro?

  • Methodological Answer : Cloning daidzein reductase genes (e.g., C1-07020) into E. coli enables bidirectional conversion of daidzein to dihydrodaidzein (DHD) and vice versa. Overexpression of these enzymes, coupled with substrate concentration optimization (e.g., <640 μM (S)-equol to avoid feedback inhibition), enhances (S)-equol production. Metagenomic analysis of gut microbiomes identifies novel equol-producing strains for synthetic biology applications .

Q. How should researchers address contradictory data in equol metabolite quantification across immunoassays and chromatographic methods?

  • Methodological Answer : Discrepancies arise from cross-reactivity in immunoassays and matrix effects in HPLC. To resolve this:

  • Validate ELISA results with LC/MS/MS using deuterated internal standards (e.g., equol-d4) .
  • Perform recovery experiments in biological matrices (e.g., spiking known equol sulfate concentrations into urine) to assess method accuracy .
  • Use orthogonal techniques (e.g., NMR for structural confirmation) when novel metabolites are suspected .

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